N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide
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Overview
Description
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromenone core, and a furan-2-carboxamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the fluorophenyl group can be accomplished via electrophilic aromatic substitution reactions. The final step involves the coupling of the chromenone derivative with furan-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide
- N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide
- N-(2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide
Uniqueness
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The combination of the chromenone core and the furan-2-carboxamide moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO4/c21-15-5-2-1-4-13(15)19-11-16(23)14-10-12(7-8-17(14)26-19)22-20(24)18-6-3-9-25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRBLTZEBAJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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